Pad-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

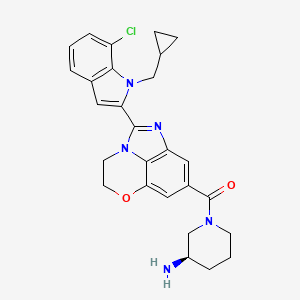

C27H28ClN5O2 |

|---|---|

Molecular Weight |

490.0 g/mol |

IUPAC Name |

[(3R)-3-aminopiperidin-1-yl]-[2-[7-chloro-1-(cyclopropylmethyl)indol-2-yl]-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-6-yl]methanone |

InChI |

InChI=1S/C27H28ClN5O2/c28-20-5-1-3-17-12-22(33(24(17)20)14-16-6-7-16)26-30-21-11-18(13-23-25(21)32(26)9-10-35-23)27(34)31-8-2-4-19(29)15-31/h1,3,5,11-13,16,19H,2,4,6-10,14-15,29H2/t19-/m1/s1 |

InChI Key |

VWMILHOMRPKNRL-LJQANCHMSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Pad-IN-2: A Technical Guide for Researchers

An In-depth Examination of a Novel PAD4 Inhibitor for Applications in Oncology and Inflammatory Disease Research

Introduction

Pad-IN-2 has emerged as a significant research tool for investigating the pathological roles of Protein Arginine Deiminase 4 (PAD4). As a potent inhibitor of PAD4, this compound provides a means to dissect the intricate signaling pathways governed by this enzyme, which are increasingly implicated in a range of diseases, including cancer and autoimmune disorders. This technical guide offers a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the molecular interactions, cellular consequences, and potential therapeutic implications of PAD4 inhibition by this compound, supported by structured data, detailed experimental protocols, and visual diagrams of the core biological processes.

Molecular Target: Protein Arginine Deiminase 4 (PAD4)

PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[1] This process involves the conversion of a positively charged arginine residue on a protein substrate to a neutral citrulline.[1] This alteration in charge can lead to significant changes in protein structure and function, thereby affecting protein-protein and protein-DNA interactions.[1]

The human PAD enzyme family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PAD4 being distinguished by its possession of a nuclear localization signal, allowing it to act on nuclear proteins, most notably histones.[2] PAD4 is highly expressed in various immune cells, particularly neutrophils, and its dysregulation has been linked to the pathogenesis of several diseases.[1][3]

Biochemical Mechanism of Action of this compound

This compound is a potent inhibitor of PAD4, identified as compound 5i in the primary literature.[4][5][6] Its primary mechanism of action is the direct inhibition of the enzymatic activity of PAD4.

Quantitative Data on Inhibitory Potency

The inhibitory effect of this compound on PAD4 has been quantified through in vitro enzymatic assays. This data is crucial for comparing its efficacy against other known PAD4 inhibitors.

| Compound | Target | IC50 (μM) | Reference |

| This compound | PAD4 | 1.94 | [4][5][6] |

| GSK484 | PAD4 | 0.25 | [2] |

| JBI-589 | PAD4 | 0.122 | [2] |

| Cl-amidine | Pan-PAD | ~6 | [7] |

| BB-Cl-amidine | Pan-PAD | ~1 | [8] |

Cellular Mechanism: Inhibition of the PAD4-H3cit-NETs Pathway

The primary cellular effect of this compound is the disruption of a critical signaling pathway in neutrophils involving histone citrullination and the formation of Neutrophil Extracellular Traps (NETs).[4] This pathway, often referred to as the PAD4-H3cit-NETs axis, is a key component of the innate immune response but can also contribute to pathology in various diseases.

Upon activation by stimuli such as pathogens or inflammatory signals, intracellular calcium levels in neutrophils rise, leading to the activation of PAD4.[2] Activated PAD4 translocates to the nucleus and citrullinates histones, particularly Histone H3 (H3).[2] This citrullination neutralizes the positive charge of arginine residues on histones, leading to chromatin decondensation.[2] The decondensed chromatin, along with granular proteins, is then released from the neutrophil in a process called NETosis, forming a web-like structure (NET) that can trap and kill pathogens.[2] However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases, thrombosis, and cancer progression.[1][2]

This compound, by inhibiting PAD4, prevents the citrullination of Histone H3. This, in turn, blocks chromatin decondensation and the subsequent formation of NETs.[4] This targeted inhibition of the PAD4-H3cit-NETs pathway is the cornerstone of the cellular mechanism of action of this compound.[4]

Signaling Pathway Diagram

In Vivo Mechanism of Action: Anti-Tumor Efficacy

In preclinical models, this compound has demonstrated efficacy in inhibiting tumor growth.[4] This anti-tumor effect is attributed to its ability to specifically inhibit the PAD4-H3cit-NETs pathway within neutrophils in the tumor microenvironment.[4] Tumor-associated neutrophils can promote tumor progression through various mechanisms, including the formation of NETs which can facilitate metastasis and create a pro-tumorigenic inflammatory environment. By blocking NET formation, this compound is thought to mitigate these pro-tumor effects, thereby impeding tumor growth.[4]

Experimental Protocols

The characterization of this compound and other PAD4 inhibitors relies on a series of well-established biochemical and cell-based assays. The following are detailed methodologies for key experiments.

PAD4 Enzymatic Inhibition Assay

This assay is used to determine the in vitro potency of a compound in inhibiting the enzymatic activity of PAD4.

Principle: The activity of recombinant PAD4 is measured by detecting the conversion of a substrate. The reduction in product formation in the presence of an inhibitor is used to calculate the IC50 value. A common method involves a colorimetric or fluorometric assay that detects ammonia released during the citrullination of a synthetic substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Recombinant human PAD4 enzyme

-

PAD4 assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT)

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based kit)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PAD4 enzyme to each well (except for the no-enzyme control).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the BAEE substrate to all wells.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the ammonia detection reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cellular Histone H3 Citrullination Assay (Western Blot)

This assay determines the ability of a compound to inhibit PAD4 activity within a cellular context.

Principle: Cells capable of NETosis (e.g., HL-60 cells differentiated into neutrophil-like cells, or primary human neutrophils) are stimulated to induce histone citrullination. The level of citrullinated Histone H3 (H3cit) is then measured by Western blot using an antibody specific for the citrullinated form of the histone.

Materials:

-

Neutrophils or neutrophil-like cells

-

Cell culture medium

-

Stimulating agent (e.g., calcium ionophore A23187, PMA)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-citrullinated Histone H3 (e.g., anti-H3Cit), anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture neutrophils or neutrophil-like cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with a NETosis-inducing agent (e.g., A23187) for a defined period (e.g., 4 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against H3Cit and total H3.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of H3cit, normalized to total H3.

Neutrophil Extracellular Trap (NET) Formation Assay (Immunofluorescence)

This assay visually and quantitatively assesses the effect of an inhibitor on NET formation.

Principle: Neutrophils are cultured on glass coverslips and stimulated to form NETs. The NETs, which are composed of DNA and proteins, are then visualized by immunofluorescence microscopy using a DNA stain and antibodies against NET-associated proteins like citrullinated Histone H3.

Materials:

-

Isolated primary neutrophils

-

Poly-L-lysine coated glass coverslips in a multi-well plate

-

Stimulating agent (e.g., PMA)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-citrullinated Histone H3

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed neutrophils onto coated coverslips and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound or vehicle.

-

Stimulate the cells with PMA to induce NETosis.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against H3Cit.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify NET formation by measuring the area of NETs or counting the number of NET-releasing cells.

Workflow Diagrams

Conclusion

This compound is a valuable chemical probe for elucidating the roles of PAD4 in health and disease. Its mechanism of action is centered on the potent and specific inhibition of PAD4, leading to the downstream suppression of histone H3 citrullination and the formation of neutrophil extracellular traps. This targeted action on the PAD4-H3cit-NETs pathway provides a powerful tool for studying the pathological consequences of aberrant NETosis in conditions such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their investigations and to further explore the therapeutic potential of PAD4 inhibition. As research in this field continues to advance, the precise and targeted mechanism of this compound will undoubtedly contribute to a deeper understanding of PAD4 biology and the development of novel therapeutic strategies.

References

- 1. PADs and NETs in digestive system: From physiology to pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibiting PAD2 enhances the anti-tumor effect of docetaxel in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of Inhibitors to Peptidylarginine Deiminase 2 (PAD2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation, immune cell differentiation, and cell death pathways. Dysregulated PAD2 activity has been implicated in the pathogenesis of several inflammatory and autoimmune diseases, as well as cancer, making it an attractive therapeutic target.

This technical guide provides a comprehensive overview of the binding affinity of inhibitors to PAD2. It is important to note that the compound "Pad-IN-2" is a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4) with a reported IC50 value of less than 1 µM.[1][2][3] Currently, there is no publicly available quantitative data on the binding affinity of this compound specifically for PAD2. Therefore, this guide will focus on the broader landscape of PAD2 inhibition, presenting data for known selective PAD2 inhibitors to provide a valuable context for researchers in the field. We will delve into the experimental protocols used to determine binding affinity and explore the key signaling pathways where PAD2 plays a significant role.

Quantitative Data on PAD2 Inhibitors

To facilitate the comparison of inhibitor potencies and selectivities, the following table summarizes the available quantitative data for several known PAD2 inhibitors. It is critical to underscore that no binding affinity data for this compound against PAD2 has been reported in the scientific literature.

| Inhibitor Name | Alias(es) | Target(s) | Binding Affinity/Potency | Selectivity Profile | Reference(s) |

| This compound | - | PAD4 | IC50: <1 µM | Potent PAD4 inhibitor. PAD2 affinity not reported. | [1][2][3] |

| AFM32a | PAD2-IN-1 | PAD2 | EC50: 8.3 µM (in HEK293T/PAD2 cells) | 95-fold selective for PAD2 over PAD4; 79-fold selective for PAD2 over PAD3. | [2][4][5][6][7] |

| CAY10723 | AFM-30a | PAD2 | EC50: 9.5 µM (in a cellular target engagement assay) | ~1.6-fold selective for PAD2 over PAD1; 47-fold selective for PAD2 over PAD3; ~15-fold selective for PAD2 over PAD4. | [8][9] |

| AFM41a | - | PAD2 | - | 85-fold selective for PAD2 over PAD4. Reported to be 4-fold more potent than AFM32a. | [10] |

| KP-302 | - | PAD2 | Ki: 60 µM | Selective PAD2 inhibitor. | [11] |

Experimental Protocols

The determination of inhibitor binding affinity and potency against PAD enzymes involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments commonly cited in the literature.

Fluorescence-Based Inhibition Assays

These assays are widely used for high-throughput screening of PAD inhibitors due to their sensitivity and convenience.

-

Ammonia Detection Method:

-

Principle: This method quantifies the ammonia produced during the deimination reaction catalyzed by PADs. The amount of ammonia is directly proportional to the enzyme activity.

-

Protocol Outline:

-

Reaction Setup: In a 96-well plate, combine recombinant human PAD2 enzyme, the inhibitor at various concentrations, and a suitable substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Add a stop solution, typically a calcium chelator like EDTA, to halt the enzymatic reaction.

-

Ammonia Detection: Add a detector reagent that reacts with ammonia to produce a fluorescent product.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

-

Pro-Fluorescent Substrate Method:

-

Principle: This assay utilizes a substrate analog that becomes fluorescent upon enzymatic activity. For instance, a pro-fluorescent substrate can be designed where the conversion of arginine to citrulline by PAD2 leads to the liberation of a fluorophore.

-

Protocol Outline:

-

Reaction Components: Combine recombinant PAD2, the inhibitor, and the pro-fluorescent substrate in an appropriate assay buffer.

-

Enzymatic Reaction: Incubate the mixture to allow for the enzymatic conversion of the substrate.

-

Fluorescence Measurement: Directly measure the increase in fluorescence over time using a kinetic plate reader.

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. IC50 values are calculated by measuring the reaction rates at different inhibitor concentrations.

-

-

Antibody-Based Assay for Peptidylarginine Deiminase Activity (ABAP)

-

Principle: This ELISA-based method detects the product of the PAD reaction (citrullinated peptides) using an antibody that specifically recognizes citrulline residues.

-

Protocol Outline:

-

Substrate Coating: Coat a 96-well microtiter plate with an arginine-containing peptide substrate.

-

Enzymatic Reaction: Add the PAD2 enzyme and varying concentrations of the inhibitor to the wells and incubate.

-

Washing: Wash the plate to remove the enzyme, inhibitor, and non-reacted substrate.

-

Primary Antibody Incubation: Add a primary antibody that specifically binds to the citrullinated peptide.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of citrullinated product. Calculate IC50 values as described for the fluorescence-based assays.

-

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Protocol Outline:

-

Sample Preparation: Prepare solutions of the PAD2 enzyme and the inhibitor in the same, precisely matched buffer to minimize heats of dilution. The protein is placed in the sample cell, and the inhibitor in the injection syringe.

-

Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the heat change after each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters. It is crucial to perform control titrations, such as injecting the inhibitor into the buffer alone, to account for the heat of dilution.[12][13][14]

-

Fluorescence Polarization (FP) Assay

-

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low polarization. When bound to a larger protein like PAD2, its tumbling slows down, leading to an increase in polarization.

-

Protocol Outline:

-

Assay Setup: A fluorescent tracer that binds to PAD2 is incubated with the enzyme.

-

Competitive Binding: The unlabeled inhibitor is added at increasing concentrations, which competes with the tracer for binding to PAD2.

-

Measurement: The fluorescence polarization of the solution is measured. As the inhibitor displaces the tracer from the enzyme, the polarization will decrease.

-

Data Analysis: The change in polarization is plotted against the inhibitor concentration to determine the IC50 value.[15][16]

-

Signaling Pathways and Experimental Workflows

PAD2 is a key regulator in several signaling pathways. Understanding its role provides a basis for the development of targeted therapies.

PAD2 in the Pyroptosis Signaling Pathway

Pyroptosis is a form of programmed cell death that is inherently inflammatory. PAD2 has been shown to play a role in this pathway by citrullinating Apoptosis-associated speck-like protein containing a CARD (ASC), a key component of the inflammasome.[17][18][19][20] This citrullination is thought to facilitate the assembly of the inflammasome, leading to the activation of caspase-1 and subsequent cell death and release of pro-inflammatory cytokines.

Caption: PAD2-mediated signaling in the pyroptosis pathway.

Proposed Role of PAD2 in the EGF Signaling Pathway

The Epidermal Growth Factor (EGF) signaling pathway is fundamental in regulating cell migration, proliferation, and differentiation.[21][22][23][24] Emerging evidence suggests that PAD2 functions within the EGF signaling cascade to mediate cell migration, particularly in the context of breast cancer. While the precise molecular mechanisms are still under investigation, a logical workflow to study this relationship can be proposed.

Caption: Workflow for studying PAD2's role in EGF-mediated cell migration.

While "this compound" is a valuable tool for studying PAD4, the development of potent and selective PAD2 inhibitors is crucial for elucidating the specific roles of PAD2 in health and disease. This guide has provided a summary of the available binding affinity data for known PAD2 inhibitors, detailed experimental protocols for assessing inhibitor activity, and an overview of PAD2's involvement in key signaling pathways. The continued exploration of PAD2 enzymology and the development of novel, selective inhibitors will undoubtedly pave the way for new therapeutic strategies for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. Protein Arginine Deiminase | Biologically Active Compounds - chemsrc [chemsrc.com]

- 4. PAD2 inhibitor 32a (AFM32a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. AFM41a: A Novel PAD2 Inhibitor for Sepsis Treatment—Efficacy and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry [cureffi.org]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The EGF signaling pathway influences cell migration and the secretion of metalloproteinases by myoepithelial cells in pleomorphic adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. EGFR Signaling Pathway | Sino Biological [sinobiological.com]

In-Depth Technical Guide: The Effects of Pad-IN-2 on Protein Citrullination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective PAD4 inhibitor, Pad-IN-2, and its effects on protein citrullination. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in the fields of autoimmune disease, oncology, and drug development.

Introduction to Protein Citrullination and PAD Enzymes

Protein citrullination is a post-translational modification involving the conversion of an arginine residue to a citrulline residue within a protein. This process is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). In humans, five isoforms of PADs have been identified (PAD1, PAD2, PAD3, PAD4, and PAD6), with PADs 1-4 being catalytically active.

The conversion of a positively charged arginine to a neutral citrulline can significantly alter the structure and function of proteins, impacting processes such as protein-protein interactions, protein folding, and gene regulation. Dysregulated PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, as well as certain cancers. This has made PAD enzymes, particularly PAD2 and PAD4 which are often expressed in immune cells, attractive targets for therapeutic intervention.

This compound: A Potent PAD4 Inhibitor

This compound is a potent inhibitor of PAD4, an isoform that plays a crucial role in the formation of neutrophil extracellular traps (NETs) and the citrullination of histones, processes linked to autoimmunity and cancer progression. A closely related compound, identified as PAD4-IN-2 (compound 5i) , has been described in the scientific literature, providing specific quantitative data on its inhibitory activity.

Mechanism of Action

This compound and its analogs are designed to interact with the active site of the PAD4 enzyme. By binding to the enzyme, the inhibitor prevents the access of its natural arginine substrates, thereby blocking the citrullination process. The specific chemical structure of this compound allows for high-affinity binding to PAD4.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory potency of this compound and its related compound, PAD4-IN-2, has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor Name | Target PAD Isoform | IC50 (µM) | Reference |

| This compound (Example-57) | PAD4 | < 1 | [1][2][3] |

| PAD4-IN-2 (compound 5i) | PAD4 | 1.94 | [4][5][6][7] |

This table summarizes the reported IC50 values for this compound and a closely related analog against PAD4.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of PAD inhibitors like this compound.

In Vitro PAD4 Inhibition Assay (Ammonia Release Biochemical Assay)

This assay quantifies the enzymatic activity of PAD4 by measuring the amount of ammonia released during the citrullination reaction. The inhibition of this activity by a compound like this compound can be determined by a dose-response curve.

Materials:

-

Recombinant human PAD4 enzyme

-

Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

-

Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based kit)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human PAD4 to each well, except for the blank controls.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PAD4 inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate BAEE to all wells.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid or a specific stop solution).

-

Add the ammonia detection reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate the percentage of PAD4 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Protein Citrullination

This assay assesses the ability of a PAD inhibitor to penetrate cells and inhibit intracellular protein citrullination.

Materials:

-

Cell line expressing PAD4 (e.g., human neutrophils, HL-60 cells differentiated into neutrophil-like cells, or a PAD4-overexpressing cell line)

-

Cell culture medium

-

Calcium ionophore (e.g., ionomycin or A23187)

-

This compound (or other test inhibitors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: Anti-pan-citrulline antibody, anti-citrullinated histone H3 (CitH3) antibody, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Induce protein citrullination by treating the cells with a calcium ionophore for a defined time (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary antibody (e.g., anti-pan-citrulline or anti-CitH3) overnight at 4°C.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative levels of protein citrullination.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes are provided below to facilitate a deeper understanding.

Figure 1: PAD4-Mediated Protein Citrullination Pathway. This diagram illustrates the calcium-dependent activation of PAD4, which then catalyzes the conversion of arginine to citrulline on a target protein.

Figure 2: Mechanism of PAD4 Inhibition by this compound. This diagram shows this compound binding to active PAD4, forming an inhibited complex and thereby blocking the process of protein citrullination.

Figure 3: Workflow for In Vitro PAD4 Inhibition Assay. This flowchart outlines the key steps involved in determining the IC50 value of this compound against the PAD4 enzyme.

Conclusion

This compound is a valuable chemical tool for investigating the biological roles of PAD4-mediated protein citrullination. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics for a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the effects of this compound and other PAD inhibitors on protein citrullination in various biological contexts. Further research is warranted to fully elucidate the selectivity profile of this compound against other PAD isoforms and to evaluate its efficacy in in vivo models of disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. anjiechem.com [anjiechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PAD | TargetMol [targetmol.com]

- 6. Protein Arginine Deiminase | Biologically Active Compounds - chemsrc [chemsrc.com]

- 7. glpbio.com [glpbio.com]

The Role of Peptidylarginine Deiminase 2 (PAD2) in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peptidylarginine Deiminase 2 (PAD2), a key enzyme implicated in gene regulation and a promising target for therapeutic development. This document details the enzyme's core mechanism, its role in modulating gene expression through histone citrullination, and its involvement in various signaling pathways. Furthermore, it presents quantitative data on PAD2 activity and inhibition, alongside detailed protocols for relevant experimental procedures.

Introduction to PAD2

Peptidylarginine deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[1][2] This process involves the conversion of a positively charged arginine residue to a neutral citrulline.[3] PAD2 is the most widely expressed isozyme of the PAD family and is found in various tissues and cell compartments, including the cytoplasm and the nucleus.[1][3] Its ability to localize to the nucleus and modify histones underscores its critical role in the epigenetic regulation of gene expression.[4][5] Dysregulated PAD2 activity has been linked to several pathologies, including autoimmune diseases and various cancers, particularly breast cancer.[3][6]

Molecular Mechanism of PAD2

PAD2-mediated citrullination is a hydrolytic reaction that results in the loss of a positive charge on the target protein, which can significantly alter protein structure, function, and interactions.[3] The catalytic activity of PAD2 is critically dependent on calcium ions, which induce conformational changes necessary for substrate binding and catalysis.[3]

Catalytic Mechanism

Unlike other PAD isozymes that utilize a reverse-protonation mechanism, PAD2 employs a substrate-assisted mechanism.[3][4] The active site of PAD2 contains a Cys-His catalytic dyad. The positively charged guanidinium group of the arginine substrate is thought to lower the pKa of the nucleophilic cysteine residue, facilitating catalysis.[4]

Quantitative Data on PAD2 Activity and Inhibition

The activity of PAD2 can be quantified using various enzymatic assays, and its inhibition is a key focus of drug development. The following tables summarize key quantitative parameters for PAD2 substrates and inhibitors.

Table 1: Kinetic Parameters for PAD2 Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 1300 ± 200 | 11.0 ± 0.7 | 8500 ± 1500 | [4] |

| Histone H3 | - | - | 1200 | [3] |

| Histone H4 | - | - | - |[4] |

Note: Some values were not determined (ND) or not available in the cited literature.

Table 2: Potency of Selected PAD2 Inhibitors

| Inhibitor | Type | IC50/EC50 | Cell Line/Assay Condition | Reference |

|---|---|---|---|---|

| AFM-30a (AMF30a) | Covalent, Selective | EC50: 9.5 μM | Target engagement in HEK293/PAD2 cells | [7][8] |

| AFM-30a (AMF30a) | Covalent, Selective | EC50: 0.4 μM | H3 citrullination in HEK293T/PAD2 cells | [9][10] |

| BB-Cl-Amidine | Pan-PAD inhibitor | - | - | [1][11] |

| Cl-Amidine | Pan-PAD inhibitor | IC50 (PAD1): 0.8 μM | In vitro | [1][12] |

| IC50 (PAD3): 6.2 μM | In vitro | [1][12] |

| | | IC50 (PAD4): 5.9 μM | In vitro |[1][12] |

Note: IC50 for Cl-amidine against PAD2 is not explicitly stated in the provided results, though it is known to inhibit PAD2.

PAD2 in Gene Regulation

A growing body of evidence highlights the role of PAD2 as a transcriptional coregulator. By citrullinating histones and other nuclear proteins, PAD2 can alter chromatin structure and influence the recruitment of transcription factors, thereby modulating gene expression.[5][6]

Histone Citrullination

PAD2 has been shown to citrullinate several histone residues, with a notable target being arginine 26 on histone H3 (H3R26).[6] The conversion of the positively charged arginine to the neutral citrulline is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure. This "relaxed" chromatin state can facilitate the binding of transcription machinery and activate gene expression.[13]

Regulation of Cancer-Associated Genes

In breast cancer cells, PAD2 has been shown to directly bind to the promoters of specific genes and regulate their expression through histone citrullination.[13] Depletion of PAD2 leads to dysregulation of a unique subset of genes.[5] For example, in MCF-7 breast cancer cells, PAD2 depletion has been shown to upregulate Pleiotrophin (PTN) and downregulate Melanoma-associated antigen 12 (MAGEA12).[13] Furthermore, PADI2 mRNA expression is significantly upregulated in certain breast cancer subtypes and correlates with HER2/ERBB2 overexpression.[5]

Table 3: Examples of Gene Expression Changes Mediated by PAD2 Modulation in Breast Cancer

| Gene | Modulation | Cell Line | Fold Change | Reference |

|---|---|---|---|---|

| PADI2 | Overexpression | MMTV-neu tumors vs. normal tissue | ~4-fold increase | [5] |

| PADI2 | Overexpression | HER2/ERBB2 overexpressing tumors vs. normal tissue | ~15-fold increase | [5] |

| GADD45α | Upregulated by Cl-amidine | MCF10DCIS | >2-fold | [5] |

| PTN | Upregulated by PAD2 knockdown | MCF-7 | Log2 ratio > 0 | [13] |

| MAGEA12 | Downregulated by PAD2 knockdown | MCF-7 | Log2 ratio < 0 |[13] |

Experimental Protocols

This section provides an overview of key methodologies used to study PAD2 function and activity.

PAD2 Inhibitor Screening Assay

Screening for PAD2 inhibitors is crucial for drug discovery. Commercially available kits provide a convenient method for this purpose.[14][15] One common approach is a fluorescence-based assay.[16]

Principle: This assay can be based on two principles:

-

Ammonia Detection: PAD2 deiminates a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), producing ammonia. The ammonia then reacts with a detector to generate a fluorescent product. An effective PAD2 inhibitor will prevent this reaction, resulting in a lack of fluorescence.[15][16]

-

Trypsin Specificity: A fluorescent substrate (e.g., Z-Arg-AMC) is used, where the fluorophore is quenched. PAD2 citrullinates the arginine residue. Trypsin can cleave after arginine but not citrulline. In the absence of PAD2 activity (i.e., in the presence of an inhibitor), trypsin cleaves the substrate, releasing the fluorophore and generating a signal. When PAD2 is active, the substrate is citrullinated, preventing trypsin cleavage and resulting in a low fluorescent signal. The signal is therefore inversely proportional to PAD2 activity.[14][16]

General Protocol (AMC-based):

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl₂, with freshly added DTT). Dilute the PAD2 enzyme and the fluorescent substrate (Z-Arg-AMC) in the assay buffer.

-

Plate Setup:

-

100% Activity Wells: Add diluted PAD2 enzyme and the solvent used for the inhibitor.

-

Background Wells: Add assay buffer and inhibitor solvent.

-

Inhibitor Wells: Add diluted PAD2 enzyme and the test inhibitor at various concentrations.

-

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Development: Add a developer solution (containing trypsin) to all wells to stop the PAD2 reaction and initiate the cleavage of the non-citrullinated substrate.

-

Measurement: Read the fluorescence using an appropriate plate reader (e.g., excitation 355-365 nm, emission 445-455 nm).[14]

-

Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) for Histone Citrullination

ChIP is a powerful technique to investigate the in vivo association of PAD2 and citrullinated histones with specific genomic regions.[17][18]

Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest (e.g., PAD2 or citrullinated histone H3) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) or sequencing.

General Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[19]

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the cleared lysate overnight at 4°C with an antibody specific for the target (e.g., anti-H3Cit26). A no-antibody or IgG control should be included.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes.

Conclusion

PAD2 is a multifaceted enzyme with a significant role in gene regulation through histone citrullination. Its association with cancer and other diseases makes it an attractive therapeutic target. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the biological functions of PAD2 and to develop novel inhibitors with therapeutic potential.

References

- 1. abmole.com [abmole.com]

- 2. PAD2 Inhibitor Screening Assay Kit (AMC) - Applications - CAT N°: 701390 [bertin-bioreagent.com]

- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of PADI2 as a potential breast cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. AFM-30a hydrochloride | PAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]

- 18. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epigenome-noe.net [epigenome-noe.net]

An In-depth Technical Guide to the Biological Role of PAD2 Inhibition with Pad-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of PAD2 in Cellular Physiology and Disease

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins known as citrullination or deimination.[1][2] This process involves the conversion of a positively charged arginine residue to a neutral citrulline, a modification that can significantly alter protein structure, function, and interactions.[2][3] The PAD family comprises five isozymes (PAD1-4 and PAD6) with distinct tissue distributions and substrate specificities.[1][4]

PAD2 is the most widely expressed isozyme, found in a variety of tissues including skeletal muscle, the brain, and numerous immune cells like macrophages and neutrophils.[5][6][7] Its activity is implicated in a diverse array of cellular processes, from gene transcription and cell signaling to the regulation of innate immunity.[5][7][8] Dysregulated PAD2 activity is associated with the pathogenesis of several diseases, including autoimmune disorders like rheumatoid arthritis (RA) and multiple sclerosis, as well as various cancers.[1][9] In cancer, PAD2 has been shown to act as an epigenetic activator of key oncogenic pathways, such as the estrogen receptor (ER) and HER2 signaling pathways in breast cancer, by citrullinating histones.[3][10][11] Consequently, the inhibition of PAD2 has emerged as a promising therapeutic strategy.

This guide focuses on the biological implications of PAD2 inhibition, with a specific examination of "Pad-IN-2," a novel photoswitchable inhibitor designed for precise optical control of PAD activity.[12]

This compound: A Tool for Photochemical Control of PAD2 Activity

This compound is a specialized chemical probe designed to inhibit Protein Arginine Deiminase 2 (PAD2). A key feature of this compound is its incorporation of an azobenzene photoswitch, which allows for optical control over its inhibitory activity.[12] This property enables researchers to turn the inhibitor "on" or "off" using specific wavelengths of light, providing spatiotemporal control over PAD2 inhibition in experimental systems. This compound has been demonstrated to inhibit the citrullination of histone H3, a key substrate of PAD2 involved in epigenetic regulation.[12]

The Biological Landscape of PAD2 Inhibition

Inhibiting PAD2 can profoundly impact cellular function by modulating key signaling pathways involved in inflammation, cell death, and oncogenesis.

Regulation of Gene Expression

A primary role of PAD2 is the regulation of gene expression through the citrullination of histones. PAD2 localizes to the nucleus and citrullinates arginine residues on the N-terminal tail of histone H3 (e.g., H3R26).[10][11][13] This modification can lead to chromatin decondensation and facilitate the transcription of target genes.

-

Estrogen Receptor (ER) Signaling: In breast cancer cells, PAD2 is a critical epigenetic activator of ER target genes.[10] By citrullinating H3R26 at ER target gene promoters, PAD2 enhances gene expression, promoting cancer cell proliferation.[3][11] Inhibition of PAD2 can thus suppress the growth of ER-positive breast cancers.[11]

-

General Gene Regulation: Depletion of PAD2 in MCF-7 breast cancer cells has been shown to disregulate a unique subset of genes, including PTN and MAGEA12, by altering histone H3 citrullination at their promoter regions.[13][14]

Modulation of Immune and Inflammatory Pathways

PAD2 is abundantly expressed in immune cells and is a key player in various inflammatory processes.[5]

-

Macrophage Function: PAD2 influences macrophage differentiation and can modulate polarization towards the anti-inflammatory M2 phenotype.[5][15] It is also involved in pyroptosis, an inflammatory form of cell death, where Pad2 deficiency has been shown to decrease macrophage pyroptosis.[5][7]

-

Neutrophil Extracellular Traps (NETosis): While PAD4 is considered the key regulator of NETosis, PAD2 can also contribute to this process, particularly in the absence of PAD4.[5] Inhibition of PAD2 has been shown to reduce NET formation and improve survival in mouse models of lethal LPS-induced endotoxic shock.[7][16]

-

TGF-β Signaling: PAD2 inhibition can protect against cellular senescence and cell death induced by TGF-β, suggesting a role for PAD2 in regulating cell survival and function in processes like corneal endothelial cell damage.[17]

Regulation of Cell Migration and Cytoskeleton

PAD2 activity is linked to the regulation of cell morphology and migration, particularly in cancer.

-

EGF-Induced Migration: Inhibition of PAD2 can suppress Epidermal Growth Factor (EGF)-induced tumor cell migration and invasion.[18] This is associated with the downregulation of cytoskeletal regulatory proteins like RhoA, Rac1, and Cdc42, and an upregulation of the adhesion marker E-cadherin, promoting a less migratory, epithelial-like state.[18]

Quantitative Analysis of PAD2 Inhibitors

The development of PAD2 inhibitors has yielded several compounds with varying potency and selectivity. While specific kinetic data for this compound is found in its primary publication, comparing it with other well-characterized PAD inhibitors provides valuable context for researchers.

| Inhibitor | Target(s) | Potency Metric | Value | Cell-Based Efficacy | Reference |

| This compound | PAD2 | - | Photochemically controlled | Inhibits Histone H3-citrullination | [12] |

| Cl-amidine | Pan-PAD | IC₅₀ | ~6 µM (for PAD2) | Potent anti-tumor effects in vivo | [3][19][20] |

| BB-Cl-amidine | Pan-PAD | - | - | Suppresses EGF-induced cell migration | [18] |

| Compound 30a | PAD2-selective | kinact/KI | ≥50,000 M⁻¹min⁻¹ | Excellent efficacy in multiple cell-based assays | [1] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[21] kinact/KI is a measure of the inactivation efficiency of an irreversible inhibitor. The lack of a specific IC₅₀ value for this compound in the initial search results reflects its nature as a photoswitchable tool compound, where activity is controlled by light rather than just concentration.

Experimental Protocols for Assessing PAD2 Inhibition

Evaluating the efficacy of PAD2 inhibitors like this compound requires robust biochemical and cell-based assays. Below are generalized protocols based on established methodologies.

In Vitro PAD2 Enzyme Inhibition Assay (Ammonia Detection)

This assay quantifies PAD2 activity by measuring the ammonia produced during the citrullination reaction.

Principle: The enzymatic conversion of an arginine substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE) to citrulline releases ammonia. The ammonia is then detected using a fluorescent probe.

Methodology:

-

Reagent Preparation:

-

Prepare PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM CaCl₂, 5 mM DTT).[22]

-

Reconstitute human recombinant PAD2 enzyme in assay buffer.

-

Reconstitute the substrate (BAEE) and the ammonia detector reagent as per the manufacturer's instructions (e.g., Cayman Chemical Kit).[22]

-

Prepare serial dilutions of the test inhibitor (e.g., this compound).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, PAD2 enzyme, and the inhibitor (or vehicle control) to appropriate wells. Include "background" wells with no enzyme.[22]

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (BAEE) to all wells.

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction by adding a calcium chelator (e.g., EDTA).

-

Add the ammonia detector reagent and incubate for a specified time, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a plate reader (e.g., excitation 405-415 nm, emission 470-480 nm).[22]

-

Subtract background fluorescence from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.[23][24]

-

Cellular Histone H3 Citrullination Assay

This assay measures the ability of an inhibitor to block PAD2-mediated histone citrullination within a cellular context.

Principle: Cells overexpressing PAD2 are stimulated to induce histone citrullination. The level of citrullinated Histone H3 (CitH3) is then quantified, typically by Western blot or ELISA, in the presence or absence of an inhibitor.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells known to express PAD2 (e.g., HEK293T cells transiently overexpressing PAD2, or MCF-7 breast cancer cells).[1]

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle for a predetermined time (e.g., 1-3 hours).

-

-

Induction of Citrullination:

-

Induce PAD2 activity by treating cells with a calcium ionophore (e.g., 10 µM Ionomycin) and CaCl₂ (e.g., 1 mM) for a set period (e.g., 3 hours).[1]

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To ensure complete lysis, sonication may be required.[1]

-

Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for citrullinated Histone H3 (e.g., anti-CitH3).

-

Probe with a loading control antibody (e.g., anti-Histone H3 or anti-β-actin) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for CitH3 and the loading control.

-

Normalize the CitH3 signal to the loading control for each sample.

-

Determine the reduction in CitH3 levels in inhibitor-treated samples compared to the vehicle control.

-

Conclusion and Future Perspectives

PAD2 is a critical enzyme involved in a wide range of physiological and pathological processes, making it an attractive therapeutic target for autoimmune diseases and cancer. The inhibition of PAD2 can reverse pathological epigenetic marks, suppress inflammatory responses, and inhibit cancer cell migration. The development of specific and potent PAD2 inhibitors is crucial for advancing our understanding of its biological roles and for therapeutic applications.

Tools like this compound, with its photoswitchable activity, offer unprecedented control for researchers to dissect the specific contributions of PAD2 in complex biological systems.[12] Future work will likely focus on developing isozyme-selective inhibitors with improved pharmacological properties for clinical use and further elucidating the complex downstream effects of PAD2 inhibition across different disease contexts.

References

- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Role for Peptidylarginine Deiminase 2 (PAD2) in Citrullination of Canine Mammary Epithelial Cell Histones | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. genecards.org [genecards.org]

- 5. Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PADI2 - Wikipedia [en.wikipedia.org]

- 7. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Development and pre-clinical testing of PAD-2 selective inhibitors | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 11. Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells | PLOS One [journals.plos.org]

- 14. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Role of peptidylarginine deiminase 2 (PAD2) in mammary carcinoma cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. m.youtube.com [m.youtube.com]

- 24. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

The Role of Pad-IN-2 in Modulating Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pad-IN-2 is a potent and selective small-molecule inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), a critical enzyme implicated in the pathogenesis of numerous inflammatory diseases. By catalyzing the citrullination of histones, PAD4 plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis. Dysregulated NETosis is a key driver of inflammation and tissue damage in a variety of autoimmune and inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on inflammatory diseases, supported by available preclinical data and detailed experimental protocols.

Introduction to PAD4 and its Role in Inflammation

Peptidyl Arginine Deiminases (PADs) are a family of enzymes that convert arginine residues in proteins to citrulline. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins. In humans, the PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6). PAD4 is predominantly expressed in hematopoietic cells, particularly neutrophils.

The primary function of PAD4 in the context of inflammation is its essential role in NETosis. NETosis is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens. However, excessive or dysregulated NET formation can lead to the exposure of self-antigens, promoting autoimmunity and contributing to tissue damage in a range of inflammatory diseases, including:

-

Rheumatoid Arthritis (RA)

-

Systemic Lupus Erythematosus (SLE)

-

Vasculitis

-

Inflammatory Bowel Disease (IBD)

-

Psoriasis

Inhibition of PAD4, therefore, represents a promising therapeutic strategy for these conditions.

This compound: A Potent PAD4 Inhibitor

This compound is a small molecule inhibitor of PAD4. It has demonstrated potency in biochemical assays, inhibiting PAD4 activity.

Quantitative Data on this compound Activity

| Parameter | Value | Reference |

| IC50 (PAD4) | <1 µM | [1] |

| IC50 (PAD4) | 1.94 µM | [2][3][4] |

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of PAD4. This inhibition prevents the citrullination of key substrates, most notably histones.

Signaling Pathway of PAD4-mediated NETosis and this compound Intervention

The following diagram illustrates the signaling pathway leading to NETosis and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on PAD4 activity and NETosis.

In Vitro PAD4 Inhibition Assay (Ammonia Release Biochemical Assay)

This assay determines the inhibitory activity of compounds like this compound on PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.

Materials:

-

Recombinant human PAD4 enzyme

-

PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)

-

Tris-HCl buffer

-

CaCl2

-

DTT

-

Nessler's reagent or an ammonia quantification kit

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, CaCl2, and DTT.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the PAD4 enzyme to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the PAD4 substrate (BAEE) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of ammonia produced using Nessler's reagent or a commercial ammonia detection kit according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro NETosis Assay

This protocol describes a method to induce and quantify NETosis in isolated neutrophils and to assess the inhibitory effect of this compound.

Materials:

-

Freshly isolated human or murine neutrophils

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) or another NET-inducing agent (e.g., LPS, ionomycin)

-

This compound

-

DNA-binding fluorescent dye (e.g., SYTOX Green, PicoGreen)

-

Hoechst 33342 (for nuclear staining)

-

Anti-citrullinated Histone H3 (CitH3) antibody

-

Fluorescently labeled secondary antibody

-

96-well black, clear-bottom plates

-

Fluorescence microscope or plate reader

Procedure:

-

Isolate neutrophils from fresh blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in RPMI 1640 medium supplemented with FBS.

-

Seed the neutrophils in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control for a pre-incubation period (e.g., 30-60 minutes).

-

Induce NETosis by adding PMA or another stimulus to the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

-

Quantification by fluorescence plate reader:

-

Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells.

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates NET formation.

-

-

Visualization by fluorescence microscopy:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain for DNA with Hoechst 33342.

-

Perform immunofluorescence staining for CitH3 using a primary antibody followed by a fluorescently labeled secondary antibody.

-

Capture images using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA co-localized with CitH3.

-

Western Blot for Histone Citrullination

This protocol details the detection of citrullinated histones in cell lysates by Western blotting to assess the intracellular activity of this compound.

Materials:

-

Cells treated with a NET-inducing agent and this compound (from the in vitro NETosis assay)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-citrullinated Histone H3 (CitH3), anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against CitH3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of histone citrullination.

Impact of this compound on Inflammatory Diseases: Preclinical Evidence

While specific in vivo efficacy data for this compound in inflammatory disease models is limited in publicly available literature, the well-established role of PAD4 in these conditions provides a strong rationale for its therapeutic potential. Studies with other PAD4 inhibitors have demonstrated beneficial effects in various preclinical models.

Expected Effects in Rheumatoid Arthritis (RA)

In animal models of RA, such as collagen-induced arthritis (CIA), PAD4 inhibitors are expected to:

-

Reduce joint swelling and inflammation.

-

Decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5][6][7][8][9]

-

Inhibit the formation of NETs in the synovium.

-

Reduce bone and cartilage erosion.

Expected Effects in Systemic Lupus Erythematosus (SLE)

In murine models of lupus, PAD4 inhibition is anticipated to:

-

Decrease the formation of NETs, which are a source of autoantigens.[10]

-

Reduce the production of type I interferons.

-

Ameliorate kidney damage (lupus nephritis).[11]

Expected Effects in Inflammatory Bowel Disease (IBD)

In experimental models of colitis, targeting PAD4 may lead to:

-

Reduced intestinal inflammation.

-

Decreased infiltration of neutrophils into the gut mucosa.

-

Lower levels of pro-inflammatory cytokines in the colon.

Future Directions and Drug Development Workflow

The development of this compound and other PAD4 inhibitors for inflammatory diseases follows a standard drug discovery and development pipeline.

Further preclinical studies are required to establish the in vivo efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound. These studies will be crucial for advancing this promising therapeutic candidate into clinical trials for the treatment of a range of inflammatory diseases.

Conclusion

This compound is a potent PAD4 inhibitor that holds significant promise as a therapeutic agent for inflammatory diseases. By targeting the key enzyme responsible for NETosis, this compound offers a mechanism-based approach to mitigating the detrimental effects of excessive neutrophil activity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the potential of this compound and other PAD4 inhibitors in the fight against chronic inflammatory and autoimmune disorders.

References

- 1. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of PAD2- and PAD4-mediated protein citrullination catalysis in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]

- 8. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]

Unveiling Pad-IN-2: A Technical Primer on a Novel PAD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4) has emerged as a significant therapeutic target in a range of human diseases, including autoimmune disorders and various cancers. The enzymatic conversion of arginine residues to citrulline by PAD4 plays a crucial role in the formation of neutrophil extracellular traps (NETs) and the regulation of gene expression, processes implicated in the pathophysiology of these conditions. The quest for potent and selective PAD4 inhibitors has led to the discovery of novel chemical entities, among them, a promising molecule identified as Pad-IN-2. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, a potent PAD4 inhibitor.

Discovery and Core Structure

This compound was identified through a targeted drug discovery program aimed at developing novel heterocyclic compounds as inhibitors of PAD4. The discovery of this class of inhibitors is detailed in the international patent application WO2019058393A1.[1] The core scaffold of this compound represents a novel chemotype designed for high-affinity binding to the active site of the PAD4 enzyme.

Quantitative Biological Data

This compound has demonstrated potent inhibition of PAD4 activity in biochemical assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | < 1 µM | Ammonia release biochemical assay | [1] |

Table 1: In vitro potency of this compound against PAD4. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PAD4 by 50%.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described as "Example-57" within the patent document WO2019058393A1. While the complete, step-by-step protocol is proprietary and detailed within the patent, the general synthetic strategy involves a multi-step sequence starting from commercially available heterocyclic precursors. The key steps likely include:

-

Scaffold Construction: Formation of the core heterocyclic ring system through condensation and cyclization reactions.

-

Functional Group Interconversion: Modification of substituents on the core scaffold to introduce key binding motifs.

-

Final Assembly: Coupling of elaborated fragments to yield the final this compound molecule.

-

Purification: Purification of the final compound is typically achieved through chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Note: For the precise and detailed synthetic protocol, researchers are directed to consult the specified patent document.

PAD4 Inhibition Assay (Ammonia Release Biochemical Assay)

The potency of this compound against PAD4 was determined using an ammonia release biochemical assay, a standard method for measuring PAD enzyme activity. The general protocol for such an assay is as follows:

-

Enzyme and Substrate Preparation: Recombinant human PAD4 enzyme is purified and prepared in a suitable assay buffer. A known substrate for PAD4, such as benzoyl-L-arginine ethyl ester (BAEE), is also prepared in the same buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Reaction: The PAD4 enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 1 hour).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (BAEE).

-

Ammonia Detection: The reaction is allowed to proceed for a set time, and the amount of ammonia produced as a byproduct of the citrullination reaction is quantified. This can be done using a colorimetric method, for example, with the Berthelot-indophenol reaction.

-

Data Analysis: The rate of ammonia production is measured for each inhibitor concentration. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic potential by inhibiting the enzymatic activity of PAD4. This inhibition disrupts the downstream signaling events mediated by PAD4-catalyzed citrullination.

Figure 1: Simplified signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.

Experimental Workflow: PAD4 Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against PAD4.

References